8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a boronate ester-functionalized tetrahydroquinoline derivative. Its structure combines a partially saturated quinoline scaffold with a pinacol boronate group at the 8-position, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, organic materials, and bioactive molecules . Key synthetic routes involve palladium-catalyzed borylation or direct functionalization of preformed tetrahydroquinoline derivatives, as demonstrated in the synthesis of analogous compounds .
Properties
Molecular Formula |
C15H22BNO2 |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9,17H,6,8,10H2,1-4H3 |
InChI Key |
MHYDRMMQDIXPKC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCN3 |
Origin of Product |
United States |
Preparation Methods
General Procedure
The rhodium-catalyzed cyclization method leverages pinacolboronate esters and enones to construct the tetrahydroquinoline core while simultaneously introducing the boronate group. Chloro(1,5-cyclooctadiene)rhodium(I) dimer serves as the catalyst, with aqueous potassium hydroxide as a base in toluene. A representative protocol involves:
-
Suspending Rh catalyst (0.03 equiv), pinacolboronate (2 equiv), and enone (1 equiv) in toluene.
-
Adding 3.8 M KOH (2 equiv) and stirring vigorously at room temperature for 24 hours.
-
Quenching with sodium triacetoxyborohydride (12 equiv) to reduce intermediates.
-
Extracting with toluene, concentrating, and purifying via chromatography.
This one-pot sequence achieves cyclization and boronate installation, with the enone’s structure dictating the boronate’s position. For 8-substituted derivatives, the enone must be pre-functionalized to orient the boronate at the 8-position during ring closure.
Optimization and Yields
Key optimizations include:
-
Catalyst Loading : 0.03–0.06 equiv of Rh catalyst balances cost and efficiency.
-
Solvent : Toluene outperforms polar solvents due to better compatibility with boronate reagents.
-
Reduction Step : Sodium triacetoxyborohydride ensures complete reduction of imine intermediates, critical for high yields (typically 70–85%).
Palladium-Catalyzed Miyaura Borylation of Triflates
Reaction Conditions
This two-step approach first synthesizes an 8-triflate-tetrahydroquinoline precursor, followed by palladium-catalyzed borylation with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin). The procedure includes:
-
Preparing 8-triflate-1,2,3,4-tetrahydroquinoline via triflation of the corresponding hydroxyl compound.
-
Reacting the triflate (1 equiv) with HBpin (1.5 equiv), PdCl₂(dppf) (0.5 mol%), and N-methylmorpholine (1 equiv) in dioxane at 80°C for 24 hours.
-
Purifying the product via silica gel chromatography.
Efficiency and Substrate Scope
-
Yield : 94% yield reported for analogous aryl triflate borylation.
-
Catalyst System : PdCl₂(dppf) enables efficient transmetalation, even for electron-rich substrates.
-
Limitations : Requires stable triflate precursors, which may necessitate protective groups on the tetrahydroquinoline nitrogen.
Asymmetric Synthesis Using Chiral Rhodium Catalysts
Enantioselective Preparation
Chiral rhodium complexes, such as [(R,R,S,S)-Duanphos)Rh(nbd)][BF₄], induce asymmetry during cyclization. The process involves:
Stereochemical Outcomes
-
Enantiomeric Excess (ee) : Up to 92% ee achieved for tetrahydroquinolines with analogous substituents.
-
Ligand Impact : (R,R,S,S)-Duanphos favors the desired configuration by controlling transition-state geometry.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Rh-Catalyzed Cyclization | Rh(I) dimer | Toluene, rt, 24 h | 70–85% | One-pot synthesis; scalable |
| Pd-Catalyzed Borylation | PdCl₂(dppf) | Dioxane, 80°C, 24 h | ~94% | Broad substrate scope |
| Asymmetric Synthesis | Chiral Rh complex | Toluene, rt, 24 h | 60–75% | High enantioselectivity (up to 92% ee) |
Critical Considerations in Method Selection
Substrate Availability
-
Cyclization Route : Ideal for de novo synthesis but requires tailored enones.
-
Borylation Route : Preferred for late-stage functionalization of preformed tetrahydroquinolines.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double bond.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl iodides.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, palladium catalysts, and copper catalysts. Typical reaction conditions involve the use of solvents such as dioxane and temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions include various boron-containing derivatives, such as pinacol benzyl boronate and aryl boronates .
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of boron-containing polymers and materials.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves the interaction of the boron-containing group with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The dioxaborolane group can also act as a Lewis acid, enhancing the reactivity of the compound in catalytic processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related tetrahydroquinoline and boronate-containing derivatives (Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
- Positional Isomerism: The 8-boronate derivative exhibits distinct electronic properties compared to 6- or 7-substituted analogs due to differences in resonance and steric effects. For example, the 8-position in quinoline derivatives often enhances stability toward hydrolysis compared to ortho-substituted boronate esters .
- Lipophilicity: The tetrahydroquinoline core increases logP compared to fully aromatic quinolines. Hybrids like H2 (logP = 4.1) show higher lipophilicity due to ibuprofen integration, enhancing membrane permeability .
- Reactivity: Boronate esters at the 8-position are less prone to protodeboronation than those at the 2- or 4-positions, as observed in hydrolysis studies of 8-boroquinoline derivatives .
Biological Activity
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of the dioxaborolane moiety enhances its reactivity and biological profile. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C16H20B2N2O2
- Molecular Weight : 293.964 g/mol
- CAS Number : 1214264-88-6
Biological Activity
The biological activities of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit inhibitory effects on blood coagulation factors such as Xa and XIa. These compounds are being investigated for their potential as anticoagulants:
| Compound | Activity | Reference |
|---|---|---|
| Tetrahydroquinoline Derivative | Inhibits Factor Xa | |
| Tetrahydroquinoline Derivative | Inhibits Factor XIa |
These findings suggest that the incorporation of the dioxaborolane group may enhance the anticoagulant properties of these compounds.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of tetrahydroquinoline derivatives. Preliminary data indicate that these compounds may possess significant antibacterial properties:
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Tetrahydroquinoline Derivative | Staphylococcus aureus | Moderate Inhibition | |
| Tetrahydroquinoline Derivative | Escherichia coli | Significant Inhibition |
These results point to the potential use of these compounds in treating infections caused by resistant bacterial strains.
Cytotoxicity and Cancer Research
The cytotoxic effects of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline have also been evaluated in cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells:
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Tetrahydroquinoline Derivative | 15.0 | |
| HeLa (Cervical Cancer) | Tetrahydroquinoline Derivative | 10.5 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of tetrahydroquinoline derivatives in various biological contexts:
- Case Study on Anticoagulation : A study conducted on animal models demonstrated that a specific derivative significantly reduced thrombus formation compared to controls.
- Case Study on Antimicrobial Resistance : In vitro tests showed that the compound was effective against multi-drug resistant strains of bacteria.
Q & A
Q. Optimal Conditions :
Q. Table 1: Synthesis Conditions Comparison
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Lithiation | 8-Iodoquinoline, LDA/LiTMP, THF, –78°C | |
| Boronate Addition | i-PrOBpin, BF₃·OEt₂, room temperature | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, toluene, reflux |
How can researchers overcome challenges in isolating hydrolysis products of this compound?
Advanced
Hydrolysis of the pinacol boronate ester often yields 8-quinolylboronic acid, but isolation is challenging due to poor crystallinity. Methods include:
- Salt Formation : Protonation with HClO₄ forms a stable perchlorate salt (1-H⁺·ClO₄⁻), facilitating crystallization .
- Alternative Purification : Use of acetonitrile or THF for recrystallization, though microcrystalline powders may require advanced techniques like HPLC or column chromatography .
Key Consideration : Monitor pH during hydrolysis to avoid decomposition of the boronic acid product .
What spectroscopic techniques are recommended for structural confirmation and purity analysis?
Q. Basic
- ¹H/¹³C NMR : Identifies aromatic protons and confirms substitution patterns. Boron coupling in ¹¹B NMR (δ ~30 ppm) verifies boronate integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₂₆BNO₃ requires m/z 335.20) .
- XRD Challenges : Poor crystallinity necessitates alternative methods like salt derivatization for single-crystal analysis .
How do steric and electronic effects of the tetrahydroquinoline core influence cross-coupling reactivity?
Advanced
The tetrahydroquinoline moiety introduces steric hindrance near the boronate group, slowing transmetalation in Suzuki-Miyaura reactions. Strategies to mitigate this include:
Q. Table 2: Reactivity Comparison with Analogues
| Compound | Reactivity in Cross-Coupling | Reference |
|---|---|---|
| 8-Bromo-tetrahydroquinoline | Faster oxidative addition | |
| Tetrahydroquinoline-boronate ester | Slower due to steric effects |
What are common side reactions during synthesis, and how can they be minimized?
Q. Advanced
- By-product Formation : Lithium isopropoxide generated during boronate addition can deactivate catalysts. Use of BF₃·OEt₂ for its removal is critical .
- Protodeboronation : Acidic conditions during hydrolysis may degrade the boronic acid. Neutral or weakly basic buffers (pH 7–8) stabilize the product .
Q. Mitigation :
- Stoichiometric Control : Ensure exact molar ratios of i-PrOBpin to avoid excess reagent .
- Inert Atmosphere : Prevents oxidation of intermediates during lithiation .
How does substitution on the tetrahydroquinoline ring alter biological or chemical properties?
Q. Advanced
Q. Table 3: Structural Analogs and Properties
| Analog | Key Property | Reference |
|---|---|---|
| 8-Chloro-5-methyl-THQ | Enhanced antimicrobial activity | |
| 8-Bromo-THQ | Higher reactivity in coupling |
What methodologies enable post-synthetic functionalization of the tetrahydroquinoline core?
Q. Advanced
- Oxidation : KMnO₄ or CrO₃ converts tetrahydroquinoline to quinoline derivatives, useful for fluorescence studies .
- Reduction : Hydrogenation with Pd/C yields saturated amines for drug discovery .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) at the C-5 position .
How should researchers address contradictory data on hydrolysis yields across studies?
Q. Advanced
- Variable Conditions : Differences in pH, temperature, or purification methods (e.g., salt vs. free acid isolation) explain yield discrepancies .
- Analytical Validation : Use ¹¹B NMR to quantify boronic acid formation, avoiding reliance on isolated yields alone .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at 0–6°C in amber vials to prevent light-induced degradation .
- Moisture Control : Use desiccants and inert gas (N₂/Ar) to avoid hydrolysis of the boronate ester .
How is this compound utilized as a building block in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
